5-Bromoquinoline-4-carboxylic acid

Vue d'ensemble

Description

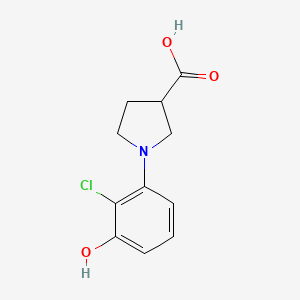

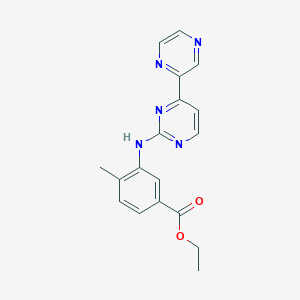

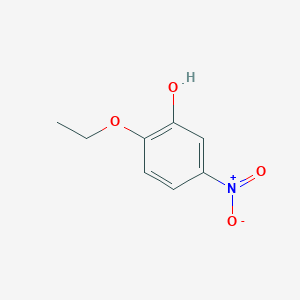

5-Bromoquinoline-4-carboxylic acid is a derivative of quinoline . It has a molecular weight of 252.07 . The IUPAC name for this compound is 5-bromo-4-quinolinecarboxylic acid .

Synthesis Analysis

The synthesis of quinoline and its analogues, including 5-Bromoquinoline-4-carboxylic acid, has been extensively studied . Various synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 5-Bromoquinoline-4-carboxylic acid consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) .Chemical Reactions Analysis

Quinoline-4-carboxylic acid linked COFs have been synthesized via the multicomponent one-pot in situ Doebner reaction . These COFs are chemically stable and can highly promote one-pot cascade deacetalization–Knoevenagel condensation reaction in a heterogeneous way under solvent-free conditions .Physical And Chemical Properties Analysis

5-Bromoquinoline-4-carboxylic acid is a solid at room temperature . It is stored in a sealed container in a dry environment at 2-8°C .Applications De Recherche Scientifique

Medicinal Chemistry: Drug Discovery and Development

5-Bromoquinoline-4-carboxylic acid serves as a crucial scaffold in medicinal chemistry. Its derivatives are synthesized and evaluated for their potential as inhibitors of various enzymes, such as alkaline phosphatases . These compounds are instrumental in the development of new medications, particularly for diseases where enzyme regulation plays a key role.

Organic Synthesis: Building Block for Heterocyclic Compounds

In synthetic organic chemistry, 5-Bromoquinoline-4-carboxylic acid is utilized as a building block for constructing complex heterocyclic compounds . Its bromine atom is a reactive site that can undergo further functionalization, making it a versatile precursor for a wide range of synthetic routes.

Material Science: Advanced Functional Materials

The compound finds applications in material science due to its aromatic structure and potential for modification. It can be used to create advanced materials with specific electronic or photonic properties, which are essential in developing new technologies .

Biological Research: Study of Biological Pathways

In biological research, derivatives of 5-Bromoquinoline-4-carboxylic acid are used to study various biological pathways. They can act as probes or inhibitors to understand the function of different biomolecules and pathways within living organisms .

Environmental Studies: Ecotoxicology and Pollution Analysis

While not directly used in environmental studies, the synthesis and degradation of 5-Bromoquinoline-4-carboxylic acid can be studied to understand its environmental impact, such as its behavior as a potential pollutant and its effects on ecosystems .

Analytical Methods: Development of Analytical Techniques

5-Bromoquinoline-4-carboxylic acid can be used to develop and improve analytical methods. Its well-defined structure allows for the testing and calibration of techniques like NMR, HPLC, LC-MS, and UPLC, which are crucial for pharmaceutical testing and quality control .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Quinoline and its derivatives, including 5-Bromoquinoline-4-carboxylic acid, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research will likely focus on developing new synthesis protocols and exploring the biological and pharmaceutical activities of these compounds .

Propriétés

IUPAC Name |

5-bromoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMUBHNGWSKNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743736 | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromoquinoline-4-carboxylic acid | |

CAS RN |

1219834-22-6 | |

| Record name | 5-Bromo-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219834-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)

![Tert-butyl 2-(3-iodo-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate](/img/structure/B1510198.png)

![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)

![2-[(5-Methylpyrazine-2-carbonyl)amino]propylaminehydrochloride](/img/structure/B1510210.png)

![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine hydrochloride](/img/structure/B1510235.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)